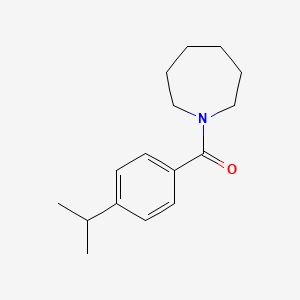![molecular formula C16H18N2O4S B5721261 N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5721261.png)
N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known as GSK-J4, and it has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves the inhibition of the lysine demethylase KDM6B. This enzyme plays a key role in the regulation of gene expression, and its inhibition by this compound leads to changes in gene expression that can have a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are wide-ranging and include changes in gene expression, alterations in cell signaling pathways, and effects on cellular metabolism. These effects have been studied extensively in a variety of cell and animal models, and they have potential applications in the treatment of a variety of diseases, including cancer and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide in lab experiments include its ability to selectively inhibit the activity of the lysine demethylase KDM6B, its wide range of biochemical and physiological effects, and its potential therapeutic applications in the treatment of a variety of diseases. The limitations of using this compound in lab experiments include its relatively complex synthesis method and the potential for off-target effects.
Orientations Futures
There are many potential future directions for the study of N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide. These include further studies of its mechanism of action, the development of more efficient synthesis methods, and the development of more selective inhibitors of the lysine demethylase KDM6B. Additionally, there is potential for the development of new therapeutic agents based on the structure of this compound that could have applications in the treatment of a variety of diseases.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves several steps, including the reaction of 3-methoxyaniline with 4-chlorobenzoic acid to form 3-methoxy-N-(4-chlorobenzoyl)aniline. This intermediate is then reacted with methylsulfonyl chloride to form N-(4-chlorobenzoyl)-3-methoxy-N-methylsulfonamide. Finally, this compound is reacted with N-methyl-2-aminobenzamide to form this compound.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the ability to inhibit the activity of the lysine demethylase KDM6B. This enzyme plays a key role in the regulation of gene expression, and its inhibition by this compound has been shown to have potential therapeutic applications in the treatment of a variety of diseases, including cancer and inflammatory disorders.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-18(23(3,20)21)15-10-5-4-9-14(15)16(19)17-12-7-6-8-13(11-12)22-2/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCWCQXTLQLPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)









![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)